molecular formula C11H14BrNO B13258144 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13258144
M. Wt: 256.14 g/mol
InChI Key: XMHGHOCOFFULIV-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the benzofuran core, along with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the amine group enhances its potential as a pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H14BrNO/c1-3-8-10(13)9-7(12)5-4-6(2)11(9)14-8/h4-5,8,10H,3,13H2,1-2H3

InChI Key

XMHGHOCOFFULIV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C=CC(=C2O1)C)Br)N

Origin of Product

United States

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